molecular formula C23H26N2O5 B250439 N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Numéro de catalogue B250439
Poids moléculaire: 410.5 g/mol
Clé InChI: MVQBMSUJIIAFKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is responsible for the growth and survival of B-cells. TAK-659 has been extensively studied for its potential as a therapeutic agent in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).

Mécanisme D'action

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide targets BTK, a non-receptor tyrosine kinase that plays a crucial role in the BCR signaling pathway. BTK is activated upon binding of antigens to the BCR, leading to downstream signaling events that promote B-cell survival and proliferation. N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide binds to the active site of BTK, inhibiting its activity and preventing downstream signaling events. This ultimately leads to the inhibition of B-cell proliferation and survival, making N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide a promising therapeutic agent in B-cell malignancies.
Biochemical and Physiological Effects
N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit BTK activity in a dose-dependent manner, leading to a decrease in B-cell proliferation and survival. It has also been shown to induce apoptosis in B-cells, further highlighting its potential as a therapeutic agent in B-cell malignancies. Additionally, N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to enhance the anti-tumor activity of other anti-cancer agents, such as rituximab and venetoclax.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, making it a highly targeted therapeutic agent. Additionally, N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed. However, one limitation of N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Orientations Futures

There are several potential future directions for research on N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of interest is its potential as a therapeutic agent in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Additionally, there is interest in exploring the combination of N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide with other anti-cancer agents to enhance its efficacy and overcome potential resistance mechanisms. Finally, there is ongoing research on the development of novel BTK inhibitors with improved pharmacokinetic properties and efficacy.

Méthodes De Synthèse

The synthesis of N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves a multi-step process that starts with the reaction of 4-bromobenzonitrile with 3-(4-morpholinyl)propanoic acid to form an intermediate compound. This intermediate is then reacted with 4-(tetrahydro-2-furanylmethoxy)aniline to produce the final product, N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. The synthesis of N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been optimized to improve its yield and purity, making it a viable candidate for further research and development.

Applications De Recherche Scientifique

N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential as a therapeutic agent in B-cell malignancies. In preclinical studies, N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has shown significant anti-tumor activity in various models of CLL and NHL. It has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax.

Propriétés

Formule moléculaire

C23H26N2O5

Poids moléculaire

410.5 g/mol

Nom IUPAC

N-[3-(morpholine-4-carbonyl)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C23H26N2O5/c26-22(17-6-8-20(9-7-17)30-16-21-5-2-12-29-21)24-19-4-1-3-18(15-19)23(27)25-10-13-28-14-11-25/h1,3-4,6-9,15,21H,2,5,10-14,16H2,(H,24,26)

Clé InChI

MVQBMSUJIIAFKE-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4

SMILES canonique

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.